2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid
CAS No.:
Cat. No.: VC9659675
Molecular Formula: C19H18N2O4
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H18N2O4 |
|---|---|
| Molecular Weight | 338.4 g/mol |
| IUPAC Name | 2-[[3-(cyclopropanecarbonylamino)-4-methylphenyl]carbamoyl]benzoic acid |
| Standard InChI | InChI=1S/C19H18N2O4/c1-11-6-9-13(10-16(11)21-17(22)12-7-8-12)20-18(23)14-4-2-3-5-15(14)19(24)25/h2-6,9-10,12H,7-8H2,1H3,(H,20,23)(H,21,22)(H,24,25) |
| Standard InChI Key | QBNMWGJUCQGOJF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=O)C3CC3 |
| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O)NC(=O)C3CC3 |
Introduction
The compound 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid is a complex organic molecule that combines several functional groups, including a benzoic acid backbone, a cyclopropane ring, and an aniline moiety. This compound is not directly referenced in the provided search results, so we will synthesize information from related compounds to infer its properties and potential applications.
Synthesis and Preparation
The synthesis of such a compound typically involves multiple steps, including the formation of the amide bond between the cyclopropane carboxylic acid and the aniline derivative, followed by the coupling of this intermediate with the benzoic acid core. Common methods might involve peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate).
Potential Applications
Given its structural complexity and the presence of functional groups known for biological activity, 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid could have applications in pharmaceuticals or as a building block for more complex molecules. The cyclopropane ring and amide linkages are common in drugs due to their ability to participate in various biochemical interactions.
Related Compounds and Research Findings
-
4-(Cyclopropanecarboxamido)benzoic acid is a related compound with a similar cyclopropane ring attached to a benzoic acid core. This compound has been studied for its structural properties, including the dihedral angle between the benzene and cyclopropane rings .
-
4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid is another related compound with a cyclopropane ring and a trifluoromethyl group, which adds to its lipophilicity and potential biological activity .
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Benzoic Acid | C7H6O2 | 122.12 | Basic carboxylic acid |
| 4-(Cyclopropanecarboxamido)benzoic acid | C11H11NO3 | Not specified | Cyclopropane ring attached to benzoic acid |
| 4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid | C12H10F3NO3 | 273.21 | Trifluoromethyl group for increased lipophilicity |
| 2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid | C19H19NO4 | Approximately 331 | Complex structure with multiple functional groups |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume